![molecular formula C10H9ClN2 B1597914 2-Chloro-3-ethylquinoxaline CAS No. 77186-62-0](/img/structure/B1597914.png)
2-Chloro-3-ethylquinoxaline
Overview
Description
2-Chloro-3-ethylquinoxaline is a chemical compound with the molecular formula C10H9ClN2 . It has an average mass of 192.645 Da and a mono-isotopic mass of 192.045425 Da .
Synthesis Analysis
The synthesis of 2-Chloro-3-ethylquinoxaline involves several methods . One method involves a reaction with trichlorophosphate at 100 degrees Celsius for 1 hour in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-ethylquinoxaline is represented by the formula C10H9ClN2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2-Chloro-3-ethylquinoxaline is a solid with a melting point of 40 - 42 degrees Celsius . It has a molecular weight of 192.65 .Scientific Research Applications
Antimicrobial Agents
2-Chloro-3-ethylquinoxaline has been identified as a precursor in synthesizing biologically active quinoxalines, which exhibit significant antimicrobial properties . These compounds are crucial in developing new medications to combat various pathogens, including bacteria and fungi, especially in the face of rising antibiotic resistance.
Antiviral Research
In the realm of antiviral research, quinoxaline derivatives, including those synthesized from 2-Chloro-3-ethylquinoxaline, are being explored for their potential to inhibit virus replication . This research is particularly pertinent given the ongoing challenges posed by viral diseases such as COVID-19.
Cancer Treatment
Quinoxaline compounds derived from 2-Chloro-3-ethylquinoxaline have shown promise in treating cancer. They are being studied for their ability to target and destroy cancer cells without harming healthy cells . This targeted approach could lead to more effective and less toxic cancer therapies.
Agricultural Applications
In agriculture, 2-Chloro-3-ethylquinoxaline derivatives are investigated for their effectiveness against plant viruses . Protecting crops from viral infections can lead to more stable food production and supply.
Psychiatric Medication
Research into psychiatric medication has also benefited from quinoxaline derivatives. These compounds are being tested for their potential use in treating conditions such as schizophrenia . The development of new psychiatric drugs could provide more options for managing mental health disorders.
Green Chemistry
The synthesis of 2-Chloro-3-ethylquinoxaline and its derivatives is being optimized through green chemistry approaches . This involves creating more environmentally friendly and cost-effective methods, reducing the impact of chemical research and production on the environment.
Mechanism of Action
Target of Action
This compound belongs to the quinoxaline class of molecules, which are known to exhibit a broad spectrum of biological activities . .
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 2-Chloro-3-ethylquinoxaline remain to be elucidated.
Result of Action
As a quinoxaline derivative, it may have potential antimicrobial activity . .
Action Environment
Factors such as temperature, pH, and presence of other molecules can potentially affect the action of this compound .
Safety and Hazards
Safety data sheets indicate that exposure to 2-Chloro-3-ethylquinoxaline should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. In case of exposure, the affected area should be washed off with soap and plenty of water, and medical attention should be sought .
properties
IUPAC Name |
2-chloro-3-ethylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNWHRBVIADBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381468 | |
Record name | 2-chloro-3-ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77186-62-0 | |
Record name | 2-chloro-3-ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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